Compound Description: BMS-207940 is a highly potent and orally active endothelin ET(A) receptor antagonist. It exhibits significantly improved binding affinity and selectivity for the ET(A) receptor compared to its predecessor, BMS-193884. BMS-207940 demonstrated superior potency in blocking big ET pressor responses and improved pharmacokinetic properties in rats. []
Relevance: Both BMS-207940 and the target compound, 2-(4-fluorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide, share the 3-aminoisoxazole moiety. This structural similarity suggests potential exploration within the same chemical space for targeted biological activity. []
Compound Description: BMS-193884 is a selective endothelin ET(A) receptor antagonist. While a promising lead compound, further structure-activity relationship (SAR) studies led to the development of BMS-207940, which exhibited improved potency and pharmacokinetic properties. []
Relevance: BMS-193884 shares the isoxazolyl sulfonamide core with the target compound, 2-(4-fluorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide. This common structural motif highlights their potential relationship within a specific chemical class targeting similar biological pathways. []
Compound Description: D2916 is a new anticonvulsant agent with pharmacological properties similar to carbamazepine. Studies in rats revealed sex-dependent differences in its pharmacokinetics and metabolism. [] D2916 can be hydroxylated by human liver microsomes into an active metabolite, D3187. []
Relevance: D2916 and 2-(4-fluorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide both contain the N-(5-methyl-3-isoxazolyl)propanamide moiety. This structural similarity, along with D2916's anticonvulsant properties, suggests the potential for exploring similar activity in the target compound or its derivatives. [, ]
Compound Description: D3187 is an active metabolite of the anticonvulsant drug D2916. It is formed through the hydroxylation of the methyl group on the isoxazole ring of D2916. []
Relevance: The target compound, 2-(4-fluorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide, possesses a 5-methyl group on the isoxazole ring, similar to D2916. This structural analogy raises the question of whether metabolic hydroxylation at this position, potentially leading to a D3187-like metabolite, could occur and influence the target compound's pharmacological profile. []
Compound Description: This compound is a pharmaceutically acceptable salt used to treat various diseases, including tumors, diabetic retinopathy, rheumatoid arthritis, psoriasis, atherosclerosis, Kaposi's sarcoma, and exudative age-related macular degeneration. It possesses properties suitable for oral pharmaceutical formulations. []
Relevance: Both this compound and 2-(4-fluorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide incorporate the 5-methyl-3-isoxazolyl group within their structures. This shared feature suggests they might be classified under a broader chemical category with potential applications in treating similar disease states. [, ]
Compound Description: Aryloxyphenoxypropionic acids (APPs) are a class of herbicides that inhibit acetyl-CoA carboxylase (ACCase). Metamifop is a commercially available APP herbicide. Compound 2b, structurally related to metamifop, displayed greater efficacy against certain weeds like Digitaria sanguinalis and Echinochloa crus-galli. Notably, compound 2b exhibited safety to rice crops and improved effectiveness against Leptochloa compared to the commercial herbicide cyhalofop-butyl. []
Relevance: While not sharing a direct structural similarity with 2-(4-fluorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide, the inclusion of APPs, particularly metamifop and compound 2b, highlights a class of herbicides with a defined mode of action (ACCase inhibition). This information could be valuable when considering potential applications or exploring alternative herbicidal activities of the target compound or its derivatives, especially if structural modifications align with ACCase inhibition. []
Compound Description: This class of heterocyclic compounds was synthesized using a green chemistry approach, utilizing nano-titania supported sulfonic acid (n-TSA) as a heterogeneous catalyst. The synthesis involved a three-component reaction of substituted aldehydes, 3-amino-5-methyl-isoxazole, and 3-mercaptopropionic acid. This method is notable for its short reaction times, excellent yields, cost-effectiveness, easy workup, and the recyclability of the catalyst. []
Relevance: Both this class of compounds and 2-(4-fluorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide share the 5-methylisoxazol-3-yl moiety. This common structural feature suggests a potential connection in their synthesis or potential applications. The environmentally friendly synthesis method used for the thiazinone derivatives could be explored for the synthesis of the target compound or its analogs. []
Compound Description: This series of compounds represents a novel class of anti-inflammatory agents. They were evaluated for their activity in the carrageenin-induced rat paw edema (CIRPE) and adjuvant-induced polyarthritis (AIP) assays. Notably, several analogs exhibited equal or greater potency compared to aspirin and phenylbutazone. Among them, Isoxicam stood out as a particularly potent compound, demonstrating three times the potency of phenylbutazone in both the CIRPE and therapeutic AIP assays. Isoxicam was subsequently advanced to phase III clinical trials for its antiarthritic potential. []
Relevance: Isoxicam and 2-(4-fluorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide both possess the N-(5-methyl-3-isoxazolyl) carboxamide structural motif. This shared feature, combined with Isoxicam's established anti-inflammatory activity, suggests that the target compound might also possess anti-inflammatory properties or could be structurally modified to enhance such activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.